molecular formula C4K2N2OS2 B6598865 dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide CAS No. 4885-97-6

dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide

Cat. No.: B6598865
CAS No.: 4885-97-6
M. Wt: 234.4 g/mol
InChI Key: OEMDODMKAVLFMK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a chemical compound with the molecular formula C4K2N2OS2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide typically involves the reaction of cyanoacetamide derivatives with thioamides under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, followed by the reaction with thioamides . The reaction conditions often involve solvent-free methods or the use of toluene as a solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .

Scientific Research Applications

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide has several scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer drug containing a thiazole ring.

Uniqueness

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

dipotassium;4-cyano-5-sulfido-1,2-thiazol-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS2.2K/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDODMKAVLFMK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1[O-])[S-].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4K2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.